molecular formula C14H19N3O6S B4595532 N~3~-(4-METHOXY-2-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-(4-METHOXY-2-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4595532
M. Wt: 357.38 g/mol
InChI Key: ONJPRFBAJFESBL-UHFFFAOYSA-N
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Description

N~3~-(4-METHOXY-2-NITROPHENYL)-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C14H19N3O6S and its molecular weight is 357.38 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxy-2-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is 357.09945651 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties and Serotonin Receptor Agonism

Research has shown that derivatives of benzamide, including compounds structurally related to N-(4-methoxy-2-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, have been synthesized and evaluated for their pharmacological properties. Specifically, these compounds have shown potential as selective serotonin 4 (5-HT4) receptor agonists, offering promising applications in enhancing gastrointestinal motility without the side effects associated with 5-HT3 and dopamine D2 receptor binding affinity. These findings suggest potential therapeutic applications in treating gastrointestinal disorders by accelerating gastric emptying and increasing the frequency of defecation (Sonda et al., 2004).

Electrochemical and Analytical Chemistry

In the field of analytical chemistry, studies have explored the electrochemical properties of related compounds, highlighting their reducibility and oxidizability, which could be leveraged in developing new analytical methods for pharmaceuticals. For example, the electrochemical behavior of Nimesulide, a molecule with a similar nitro and methoxyphenyl group, has been thoroughly investigated, revealing insights into its cathodic and anodic signals that correspond to nitro group reduction and methylsulfonamide group oxidation, respectively. This research opens avenues for the development of new differential pulse polarographic methods for the determination of such compounds in pharmaceutical formulations (Álvarez-Lueje et al., 1997).

Chemical Synthesis and Characterization

The synthesis and characterization of novel benzamides and their metal complexes have been studied, indicating that compounds with a methoxyphenyl group can form stable complexes with copper and cobalt. These complexes exhibit significant antibacterial activity, surpassing that of the free ligands and some standard antibiotics against certain bacteria. This research suggests the potential of these compounds in developing new antibacterial agents with enhanced efficacy (Khatiwora et al., 2013).

PET Imaging and Neuroreceptor Studies

In neuroscientific research, analogs of N-(4-methoxy-2-nitrophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide have been synthesized for positron emission tomography (PET) imaging studies, targeting CB1 cannabinoid receptors. These studies highlight the feasibility of using such compounds as radiotracers for investigating neurological conditions and the function of specific receptors in the brain, contributing to the understanding of neuropsychiatric disorders and the development of novel diagnostic tools (Katoch-Rouse & Horti, 2003).

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6S/c1-23-11-5-6-12(13(8-11)17(19)20)15-14(18)10-4-3-7-16(9-10)24(2,21)22/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJPRFBAJFESBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.